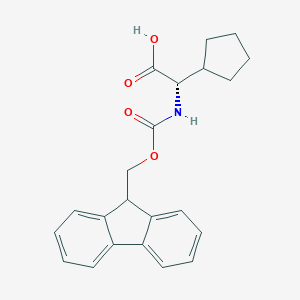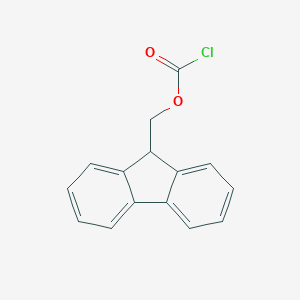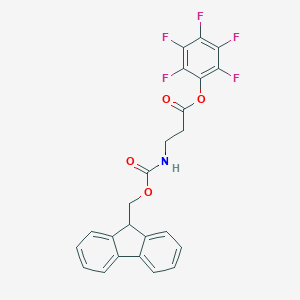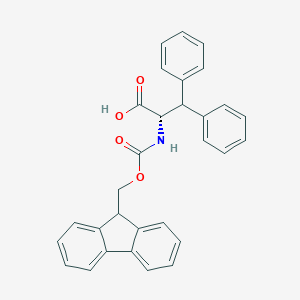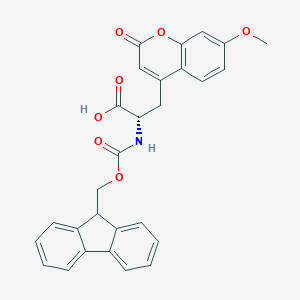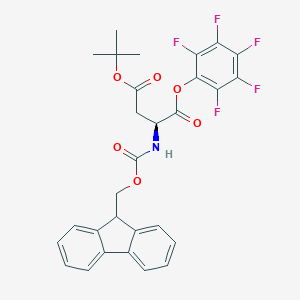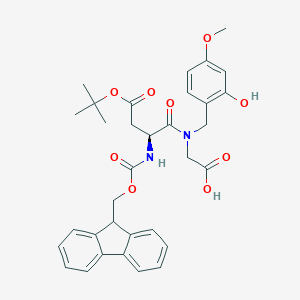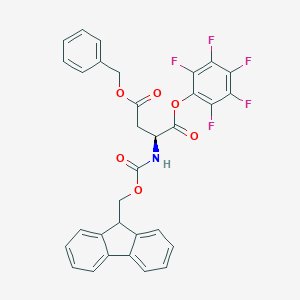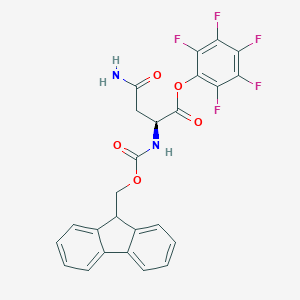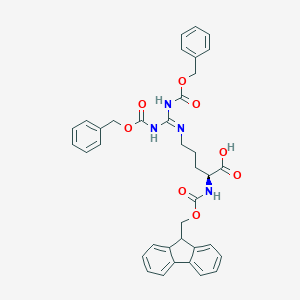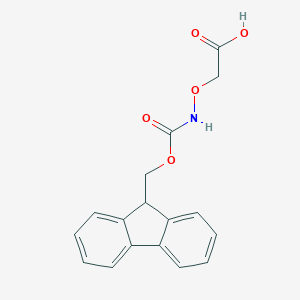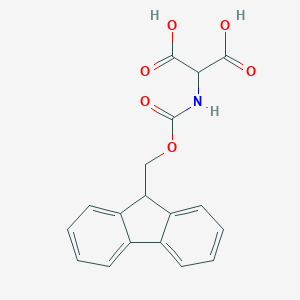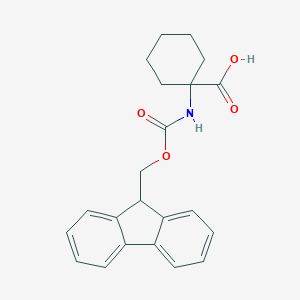
1-(Fmoc-amino)cyclohexanecarboxylic acid
Descripción general
Descripción
1-(Fmoc-amino)cyclohexanecarboxylic acid is an active pharmaceutical ingredient (API) and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as raw materials for sodium fluosilicate and potassium fluosilicate .
Molecular Structure Analysis
The molecular formula of 1-(Fmoc-amino)cyclohexanecarboxylic acid is C22H23NO4 . The molecular weight is 365.42 g/mol .Physical And Chemical Properties Analysis
1-(Fmoc-amino)cyclohexanecarboxylic acid is a white powder . It has a melting point of 185-187 °C . It is insoluble in water .Aplicaciones Científicas De Investigación
Building Blocks for Helical β-Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derivable from 1-(Fmoc-amino)cyclohexanecarboxylic acid, serves as an important building block for helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).
Large-Scale Synthesis for Combinatorial Libraries : Fmoc-protected non-proteogenic amino acids, including those derived from 1-(Fmoc-amino)cyclohexanecarboxylic acid, are valuable for large-scale syntheses, useful in constructing combinatorial libraries (Dener, Fantauzzi, Kshirsagar, Kelly, & Wolfe, 2001).
Solid Phase Peptide Synthesis : Fmoc amino acids, like 1-(Fmoc-amino)cyclohexanecarboxylic acid, have been extensively used in solid phase peptide synthesis, a method that has enabled the synthesis of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).
Bio-inspired Building Blocks for Functional Materials : Fmoc-modified amino acids and short peptides exhibit self-assembly properties and potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Fabrication of Supramolecular Gels : Fmoc-functionalized amino acids like 1-(Fmoc-amino)cyclohexanecarboxylic acid are used in the creation of supramolecular hydrogels, which have significant applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).
Peptidomimetic Chemistry : Fmoc-protected amino acids, including morpholine derivatives, have applications in peptidomimetic chemistry, allowing their use in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Safety And Hazards
1-(Fmoc-amino)cyclohexanecarboxylic acid can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVAWBKUQJNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373232 | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Fmoc-amino)cyclohexanecarboxylic acid | |
CAS RN |
162648-54-6 | |
| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

